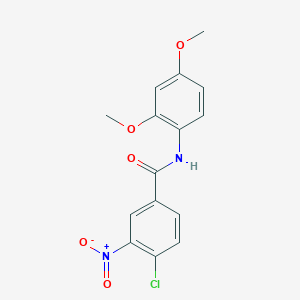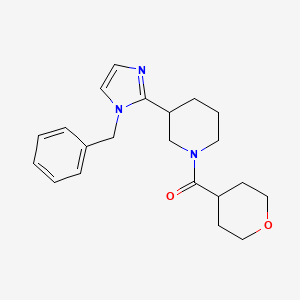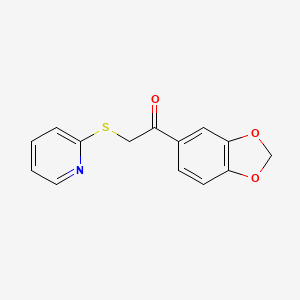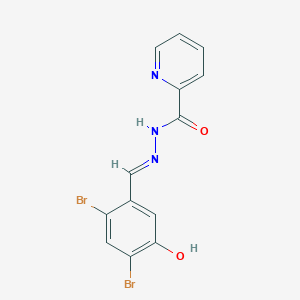![molecular formula C18H17N5O4 B5550865 N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5550865.png)
N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The interest in oxazolidinone derivatives, including compounds structurally related to the specified molecule, primarily stems from their biological activities, such as antibacterial properties and potential as monoamine oxidase inhibitors. These compounds often serve as key intermediates or end products in the synthesis of drugs targeting various diseases.
Synthesis Analysis
The synthesis of oxazolidinone derivatives involves multiple steps, including amination, cyclization, and functional group transformations. For instance, a method for synthesizing N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide derivatives showcases the intricacies involved in preparing oxazolidinone compounds, highlighting the role of intermediates such as glycidylacetamide in their formation (Yang Chao, 2008).
Molecular Structure Analysis
Oxazolidinone derivatives exhibit a wide range of molecular interactions, including weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions. These interactions play a crucial role in the stability and reactivity of these compounds. For instance, a study on N'-[(E)-(aryl)methylidene]-N-methyl-2-oxo-1,3-oxazolidine-4-carbohydrazides reveals how these weak interactions contribute to the compound's structural characteristics (T. C. Nogueira et al., 2015).
Chemical Reactions and Properties
Oxazolidinone compounds participate in various chemical reactions, including cycloadditions, which can lead to the formation of new cyclic structures. For example, the cycloaddition of 3-methyl-2,4-diphenyloxazolium 5-oxide to CC double bonds results in the formation of cyclic azomethine ylides, further stabilizing into Δ2-pyrrolines, showcasing the versatility of oxazolidinone derivatives in synthetic chemistry (H. Gotthardt & R. Huisgen, 1970).
科学的研究の応用
Antibacterial Agents
Oxazolidinones, including analogs like U-100592 and U-100766, are known for their novel mechanism of action as antimicrobial agents, inhibiting bacterial protein synthesis. These compounds demonstrate potent in vitro antibacterial activities against a wide range of clinically significant human pathogens, including methicillin-susceptible and -resistant Staphylococcus aureus, Enterococcus species, and Mycobacterium tuberculosis, without cross-resistance with other antimicrobial classes. The development of these compounds follows a directed chemical modification program aimed at enhancing antimicrobial efficacy and safety profiles (Zurenko et al., 1996).
Modification for Reduced Side Effects
Research into modifying oxazolidinones to decrease undesirable side effects, such as inhibition of monoamine oxidase A (MAO-A), has led to the identification of 1,2,3-triazole as a promising substitute for traditional acetamide functionalities. This adjustment aims to retain antibacterial potency while minimizing the risk of side effects, contributing to the development of safer antibacterial agents (Reck et al., 2005).
Neurotropic Properties
Oxazolidinone analogs of piracetam, a nootropic agent, have been synthesized to explore new pharmacologically active substances within the 2-pyrrolidone series. This research direction aims at creating compounds with enhanced nootropic and antihypoxic effects, potentially offering new therapeutic options for cognitive disorders and conditions associated with oxygen deprivation (Kadushkin et al., 1995).
Drug Development and Pharmacokinetics
Investigations into the pharmacokinetics and stability of oxazolidinone compounds contribute to understanding their behavior in biological systems, including absorption, distribution, metabolism, and excretion. This knowledge is crucial for the successful development of new drugs, as it influences dosing regimens and efficacy (Petrova et al., 2009).
特性
IUPAC Name |
N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)indazol-3-yl]-2-(1-methylpyrrol-2-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c1-21-8-4-7-13(21)15(24)17(25)19-16-14-11(22(2)20-16)5-3-6-12(14)23-9-10-27-18(23)26/h3-8H,9-10H2,1-2H3,(H,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMPAISVADOINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=O)NC2=NN(C3=C2C(=CC=C3)N4CCOC4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550794.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5550813.png)

![2-(3-methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550825.png)

![1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone](/img/structure/B5550844.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5550848.png)

![2-chloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5550858.png)

![9-(1H-indol-5-ylmethyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550882.png)
![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5550886.png)